Cross-Species DHFR Inhibition Selectivity Profiling vs. Trimetrexate
The compound exhibits a distinct, weak inhibitory profile against DHFR from multiple species, a stark contrast to the potent, non-selective inhibition of the clinical antifolate trimetrexate. While trimetrexate inhibits human DHFR with an IC50 of 4.74 nM, (2,4-diaminoquinazolin-6-yl)methanol shows inhibitory activity against rat liver, T. gondii, and P. carinii DHFR only at high micromolar concentrations (IC50s: 40.3, 44.9, and 51.7 μM, respectively) [1]. This ~10,000-fold difference in potency, coupled with the cross-species data, establishes its unique value as a non-potent, broad-spectrum control .
| Evidence Dimension | DHFR Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Rat DHFR: 40,300 nM; T. gondii DHFR: 44,900 nM; P. carinii DHFR: 51,700 nM |
| Comparator Or Baseline | Trimetrexate (human DHFR IC50: 4.74 nM; T. gondii DHFR IC50: 1.35 nM) |
| Quantified Difference | Approximately 8,500-fold to 38,000-fold less potent than trimetrexate, depending on the species. |
| Conditions | Enzymatic inhibition assays; purified DHFR from rat liver, Toxoplasma gondii, and Pneumocystis carinii. |
Why This Matters
This cross-species data set allows researchers to use the compound as a universally weak inhibitor control, contrasting sharply with the sub-nanomolar potency of standard antifolates, ensuring a clear signal window in selectivity assays.
- [1] BindingDB Entry BDBM50101638 for (2,4-Diamino-quinazolin-6-yl)-methanol (CHEMBL309371). Enzyme Inhibition Constant Data, Dihydrofolate Reductase (DHFR) Assays. View Source
